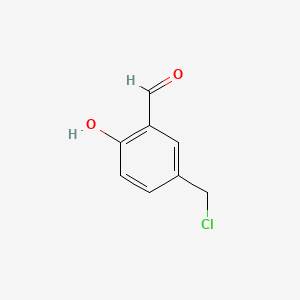

5-(氯甲基)-2-羟基苯甲醛

概述

描述

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

The synthesis of 5-Chloromethylfurfural can be achieved from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing .

Molecular Structure Analysis

The molecular formula of 5-Chloromethylfurfural is C6H5ClO2. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Chemical Reactions Analysis

5-Chloromethylfurfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . Its molar mass is 144.55 g·mol−1 .

科学研究应用

合成席夫碱大环络合物

陈、张、金和黄(2014年)的研究探讨了5-氯-3-(氯甲基)-2-羟基苯甲醛用于制备席夫碱大环络合物。这些络合物在ZnX2盐存在下形成,由于存在电子吸引和电子供给取代基,展示了重要的结构和光谱特性(Chen, Zhang, Jin, & Huang, 2014)。

核苷酸磷酰胺合成

Ahmadibeni、Tiwari、Sun和Parang(2009年)利用氯甲基聚苯乙烯树脂与5-羟基水杨醛反应,制备了聚合物结合的2-羟基苯甲醛。然后,这种化合物用于合成核苷酸单磷酸酰胺、二磷酸酰胺和三磷酸酰胺,突显了其在创建复杂的生物有机分子中的实用性(Ahmadibeni, Tiwari, Sun, & Parang, 2009)。

3-(氯甲基)香豆素的开发

Kaye、Musa和Nocanda(2003年)报道了使用取代的2-羟基苯甲醛高效合成3-(氯甲基)香豆素。这种反应展示了2-羟基苯甲醛在有机合成中的多功能性,特别是在产生香豆素衍生物方面(Kaye, Musa, & Nocanda, 2003)。

微量金属的分析和检测

Fathi和Yaftian(2009年)使用5-溴-2-羟基苯甲醛合成了一种化合物,用于在水样中富集铜(II)离子。这说明了这类化合物在环境监测和分析中的应用(Fathi & Yaftian, 2009)。

环境微生物学

Neilson、Allard、Hynning和Remberger(1988年)研究了厌氧细菌对卤代芳香醛的转化。这项研究对于理解类似5-(氯甲基)-2-羟基苯甲醛等化合物的环境命运及其生物降解具有重要意义(Neilson, Allard, Hynning, & Remberger, 1988)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(chloromethyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACWTZLXIFJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319332 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-hydroxybenzaldehyde | |

CAS RN |

23731-06-8 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

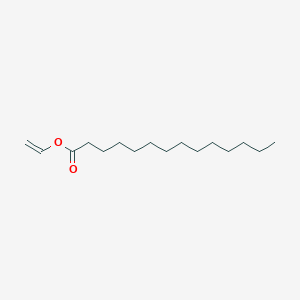

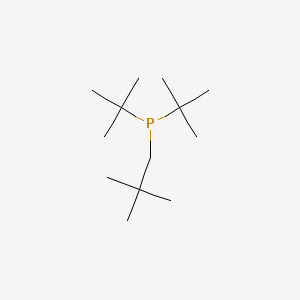

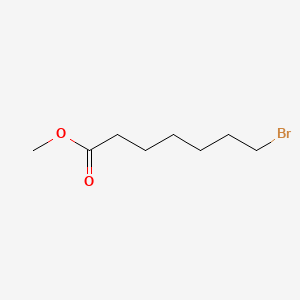

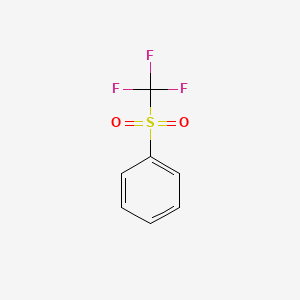

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-(chloromethyl)-2-hydroxybenzaldehyde a useful building block in organic synthesis?

A1: 5-(Chloromethyl)-2-hydroxybenzaldehyde's value stems from the reactivity of its chloromethyl group. This group acts as a good leaving group, allowing for easy substitution with various nucleophiles like O-, S-, or N-containing molecules []. This versatility makes it a valuable precursor for synthesizing a diverse range of compounds, including various salicylaldehyde derivatives [].

Q2: Can you provide examples of how 5-(chloromethyl)-2-hydroxybenzaldehyde has been used in the synthesis of heterocycles?

A2: Absolutely! 5-(Chloromethyl)-2-hydroxybenzaldehyde can be used to create various heterocyclic compounds:

- Benzofurans: Researchers have successfully utilized 5-(chloromethyl)-2-hydroxybenzaldehyde in synthesizing benzofuran derivatives [].

- Coumarins: This compound also serves as a starting material for synthesizing coumarin derivatives, an important class of oxygen-containing heterocycles [, ]. For instance, it has been used to synthesize N-(6,8-disubstituted coumarin-3-yl)benzamides for their potential cytotoxic activity [].

Q3: Are there any examples of 5-(chloromethyl)-2-hydroxybenzaldehyde being used to modify materials for catalytic applications?

A3: Yes, in a study focusing on alcohol oxidation, researchers anchored a manganese(III) salophen complex onto hydroxyapatite-coated magnetite nanoparticles []. They achieved this by first modifying the nanoparticles with 5-(chloromethyl)-2-hydroxybenzaldehyde, showcasing its potential in materials science and catalysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)